tert-Butyl 2-((3-aminopropyl)thio)acetate
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Overview
Description
tert-Butyl 2-((3-aminopropyl)thio)acetate is an organic compound that features a tert-butyl ester group and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3-aminopropyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with 3-aminopropylthiol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((3-aminopropyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
tert-Butyl 2-((3-aminopropyl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((3-aminopropyl)thio)acetate involves its functional groups:
Thioether Linkage: Can interact with metal ions or participate in redox reactions.
Amino Group: Can form hydrogen bonds or participate in nucleophilic substitution reactions.
Ester Group: Can be hydrolyzed to release the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar ester group but lacks the thioether and amino functionalities.
tert-Butyl bromoacetate: Precursor in the synthesis of tert-Butyl 2-((3-aminopropyl)thio)acetate.
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate: Similar structure but with an ether linkage instead of a thioether.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
tert-butyl 2-(3-aminopropylsulfanyl)acetate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7-13-6-4-5-10/h4-7,10H2,1-3H3 |
InChI Key |
ZLOHBKWKJCLQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSCCCN |
Origin of Product |
United States |
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